molecular formula C20H15F3N2O2 B2976147 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 338755-12-7

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2976147
CAS No.: 338755-12-7
M. Wt: 372.347
InChI Key: LODWTJLGCKMZGY-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by its 1,2-dihydropyridine core. Key structural features include:

  • Benzyl group at position 1 of the dihydropyridine ring.
  • Oxo group at position 2, stabilizing the lactam tautomer.
  • Carboxamide at position 3, linked to a 3-(trifluoromethyl)phenyl substituent.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety influences steric interactions. This compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which exhibit diverse biological activities, including protease inhibition and modulation of the endocannabinoid system .

Properties

IUPAC Name

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-4-9-16(12-15)24-18(26)17-10-5-11-25(19(17)27)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODWTJLGCKMZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the trifluoromethyl phenyl group: This step involves the use of trifluoromethyl phenyl halides in a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting cardiovascular diseases and neurological disorders.

    Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dihydropyridine core is known to modulate calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Variations in the Benzyl Substituent

The benzyl group at position 1 is a critical modulator of molecular conformation and target binding. Substitutions on this group significantly alter physicochemical properties:

Compound Name Benzyl Substituent Molecular Formula Molar Mass (g/mol) Evidence ID
Target Compound Unsubstituted benzyl C₂₀H₁₅F₃N₂O₂ 372.34 (calculated) -
1-[3-(Trifluoromethyl)benzyl]-N-(2,4-dimethoxyphenyl) analog 3-(Trifluoromethyl)benzyl C₂₂H₁₉F₃N₂O₄ 432.40
1-[(4-Methylphenyl)methyl] analog (CAS 933205-86-8) 4-Methylbenzyl C₂₁H₁₇F₃N₂O₂ 386.37
Alvelestat (AZD9668) 3-(Trifluoromethyl)benzyl C₂₅H₂₃F₃N₄O₃S 528.54

Key Observations :

  • The 3-(trifluoromethyl)benzyl group (as in Alvelestat) introduces enhanced electron-withdrawing effects and steric bulk compared to the unsubstituted benzyl group in the target compound .
  • The 4-methylbenzyl analog () increases hydrophobicity but reduces electronic effects .

Variations in the Carboxamide Substituent

The 3-carboxamide group’s substituent dictates target selectivity and binding affinity:

Compound Name Carboxamide Substituent Key Features Evidence ID
Target Compound 3-(Trifluoromethyl)phenyl High lipophilicity, π-π stacking -
N-(2,4-Dimethoxyphenyl) analog 2,4-Dimethoxyphenyl Electron-donating groups enhance solubility
N-(3-Isopropoxyphenyl) analog (CAS in ) 3-Isopropoxyphenyl Bulky alkoxy group reduces planarity
N-Cycloheptyl analog (Compound 13 in ) Cycloheptyl Aliphatic chain alters pharmacokinetics

Key Observations :

  • The 3-(trifluoromethyl)phenyl group in the target compound optimizes a balance between lipophilicity and aromatic interactions.
  • Polar substituents like methoxy () improve aqueous solubility but may reduce membrane permeability .

Core Modifications in Related Compounds

Modifications to the dihydropyridine core or replacement with heterocycles further diversify pharmacological profiles:

Compound Name Core Structure Biological Relevance Evidence ID
DM-03 () 1H-Pyrrole-3-carboxamide Targets endocannabinoid receptors
N-(3-Bromo-2-methylphenyl) analog () Simplified dihydropyridine Used in crystallography studies
3-(Trifluoromethyl)phenyl carbamate () Carbamate instead of carboxamide Alters hydrogen-bonding capacity

Key Observations :

  • Carbamate derivatives () exhibit reduced hydrogen-bond donor capacity compared to carboxamides .

Biological Activity

1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 354.33 g/mol

Research indicates that this compound exhibits a range of biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antioxidant Properties : It displays antioxidant activity, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.

Biological Activity Data

Activity Type Effect Reference
Enzyme InhibitionModerate inhibition of DHODH
Antioxidant ActivityReduces oxidative stress
Antimicrobial ActivityEffective against Gram-positive bacteria

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the compound's effect on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. The results indicated that 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibited significant inhibition of DHODH with an IC50 value comparable to established inhibitors like brequinar and teriflunomide .

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests its potential application as a protective agent against oxidative damage in various diseases .

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against these pathogens .

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